Actinomycin C

Descripción general

Descripción

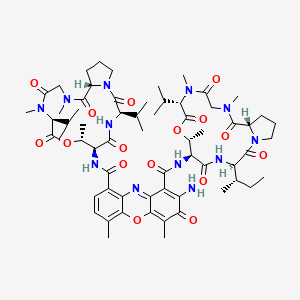

Actinomycin C is an antibiotic produced by Streptomyces chrysomallus . The antibiotic complex is composed of actinomycin IV, VI, and VII . It has the ability to intercalate DNA .

Molecular Structure Analysis

While the exact molecular structure of this compound is not specified in the search results, Actinomycin D, a related compound, is known to intercalate into the DNA double helix . It is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids .Aplicaciones Científicas De Investigación

Clinical Experience with Actinomycin C : this compound, obtained from Streptomyces chrysomallus, was investigated for its inhibitory effect on tumor growth. It showed clinical efficacy, particularly when administered intravenously or rectally, with doses ranging from 200 pg to 1000 pg daily (Begemann, 1960).

Anticancer Activity of Actinomycin D : Actinomycin D (ActD) inhibits transcription of genes by interacting with DNA. A study identified ActD as an oncogenic c-Myc promoter G-quadruplex binder, suggesting a novel molecular mechanism for its anticancer activity (Kang & Park, 2009).

Antitumor Effect of Actinomycins : this compound, under the trade name Sanamycin, was the first antibiotic used for cancer treatment. Its complex mechanism of action includes inhibition of cells and tissues in the lymphatic system (Hackmann, 1960).

DNA Interactions with Actinomycin D : Actinomycin D targets (G-C).(G-C) steps in duplex DNA, inducing DNA bending and unwinding. This study provided insights into the complex interaction of ActD with DNA (Chen, Liu, & Patel, 1996).

Binding of Actinomycin D to DNA : Actinomycin D's interaction with GpC sites in DNA causes conformational changes, including nucleotide flipping out and a left-handed twist in the DNA helix. This provided evidence of the biological impact of ActD binding to specific DNA sequences (Lo et al., 2013).

Design and Synthesis of Actinomycin D Analogs : Research on modifying Actinomycin D structure aimed at reducing its cytotoxicity while retaining antitumor activities highlights ongoing efforts to enhance its clinical utility (Yang et al., 2002).

Clinical Studies of Actinomycin D in Children : Actinomycin D demonstrated effectiveness against Wilms' tumor in children. This study discusses the drug's dosages, administration methods, and observed clinical improvements (Farber, D'angio, Evans, & Mitus, 1960).

Interactions of Actinomycin C3 with DNA : Actinomycin C3 binds to double helical DNA and acts as an inhibitor of DNA-primed RNA synthesis. This study investigated the interaction mechanism using small-angle X-ray scattering (Zipper & Kratky, 1972).

Actinomycin D as a Chiral Solvating Agent : Actinomycin D's application extends beyond its antitumor properties. It has been used as a chiral solvating agent for the rapid enantiomeric determination of chiral carboxylic acids in NMR spectroscopy (Bai et al., 2019).

Photodynamic Action of Actinomycin D : This study explored the role of Actinomycin D in photodynamic therapy, identifying key intermediates in the photodynamic process and proposing a mechanism of electron transfer from DNA to excited Actinomycin D (Pan et al., 2001).

Safety and Hazards

Direcciones Futuras

The future of Actinomycin C research could involve the discovery of new molecules in the Actinomycin family . Considering the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . Synthetic biology strategies could be used to access Actinomycin diversities in a more efficient and economical way .

Propiedades

IUPAC Name |

2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-14-8, 8052-16-2 | |

| Record name | Actinomycin VI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

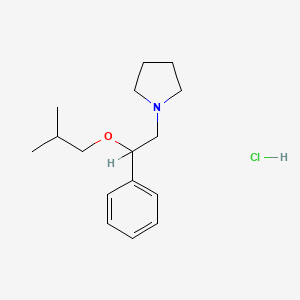

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

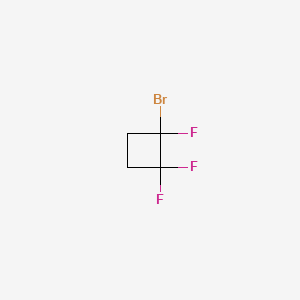

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)

![2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol](/img/structure/B1203630.png)